3-ethyl-4-methoxy-N-(thiophen-2-ylmethyl)benzenesulfonamide
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Overview
Description
3-ethyl-4-methoxy-N-(thiophen-2-ylmethyl)benzenesulfonamide is a complex organic compound characterized by its unique structure, which includes an ethyl group, a methoxy group, and a thienylmethyl group attached to a benzenesulfonamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-4-methoxy-N-(thiophen-2-ylmethyl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzenesulfonamide Core: This step involves the reaction of benzenesulfonyl chloride with an appropriate amine to form the benzenesulfonamide core.
Introduction of the Thienylmethyl Group: The thienylmethyl group is introduced through a nucleophilic substitution reaction, where a thienylmethyl halide reacts with the benzenesulfonamide.
Addition of the Ethyl and Methoxy Groups: The ethyl and methoxy groups are introduced via alkylation reactions, where ethyl halide and methoxy halide react with the intermediate compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
3-ethyl-4-methoxy-N-(thiophen-2-ylmethyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thienylmethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thienylmethyl halide in the presence of a base like sodium hydride.
Major Products
Oxidation: Oxidized derivatives of the thienylmethyl group.
Reduction: Reduced forms of the benzenesulfonamide core.
Substitution: Substituted derivatives with various functional groups replacing the thienylmethyl group.
Scientific Research Applications
3-ethyl-4-methoxy-N-(thiophen-2-ylmethyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-ethyl-4-methoxy-N-(thiophen-2-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-N-{2-[(2-thienylmethyl)thio]ethyl}benzenesulfonamide
- 4-methoxy-2,3,5-trimethylpyridine
- 4-hydroxy-2-quinolones
Uniqueness
3-ethyl-4-methoxy-N-(thiophen-2-ylmethyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
873588-09-1 |
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Molecular Formula |
C14H17NO3S2 |
Molecular Weight |
311.4g/mol |
IUPAC Name |
3-ethyl-4-methoxy-N-(thiophen-2-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C14H17NO3S2/c1-3-11-9-13(6-7-14(11)18-2)20(16,17)15-10-12-5-4-8-19-12/h4-9,15H,3,10H2,1-2H3 |
InChI Key |
CVTGRXILVFUWQB-UHFFFAOYSA-N |
SMILES |
CCC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=CS2)OC |
Canonical SMILES |
CCC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=CS2)OC |
Origin of Product |
United States |
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